

# CAS number and molecular weight of Benzyl-PEG1-propanol

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## Compound of Interest

Compound Name: Benzyl-PEG1-propanol

Cat. No.: B3097573

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## Technical Guide: Benzyl-PEG1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **Benzyl-PEG1-propanol**, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are an emerging therapeutic modality that utilize the ubiquitin-proteasome system to induce targeted protein degradation.<sup>[1]</sup> **Benzyl-PEG1-propanol** serves as a foundational building block for constructing the linker component that connects the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.<sup>[1][2]</sup>

## Core Compound Data

The fundamental properties of **Benzyl-PEG1-propanol**, also systematically named 3-(2-(Benzyloxy)ethoxy)propan-1-ol, are summarized below.<sup>[2]</sup>

Property	Value	Source
CAS Number	131326-24-4	<sup>[1][2][3][4][5]</sup>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>3</sub>	<sup>[1][2][4]</sup>
Molecular Weight	210.27 g/mol	<sup>[1][2][4][5]</sup>
Synonyms	Benzyl-PEG1-propanol, BnO-PEG1-OH	<sup>[2]</sup>

## Experimental Protocol: Synthesis

A specific, peer-reviewed synthesis protocol for **Benzyl-PEG1-propanol** is not readily available in the public domain. However, its structure lends itself to a classic Williamson ether synthesis. This reaction forms an ether from an organohalide and an alkoxide. The following is a representative protocol for synthesizing a structurally similar compound, 3-Benzyloxy-1-propanol, which can be adapted by selecting the appropriate starting materials.

Reaction: Williamson Ether Synthesis

Objective: To prepare an ether by reacting an alcohol with an alkyl halide under basic conditions. The protocol below details the synthesis of 3-benzyloxypropanol from 1,3-propanediol and benzyl chloride.

Materials:

- 1,3-propanediol
- Potassium hydroxide (KOH)
- Benzyl chloride
- Xylene
- Water (H<sub>2</sub>O)
- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)

Methodology:

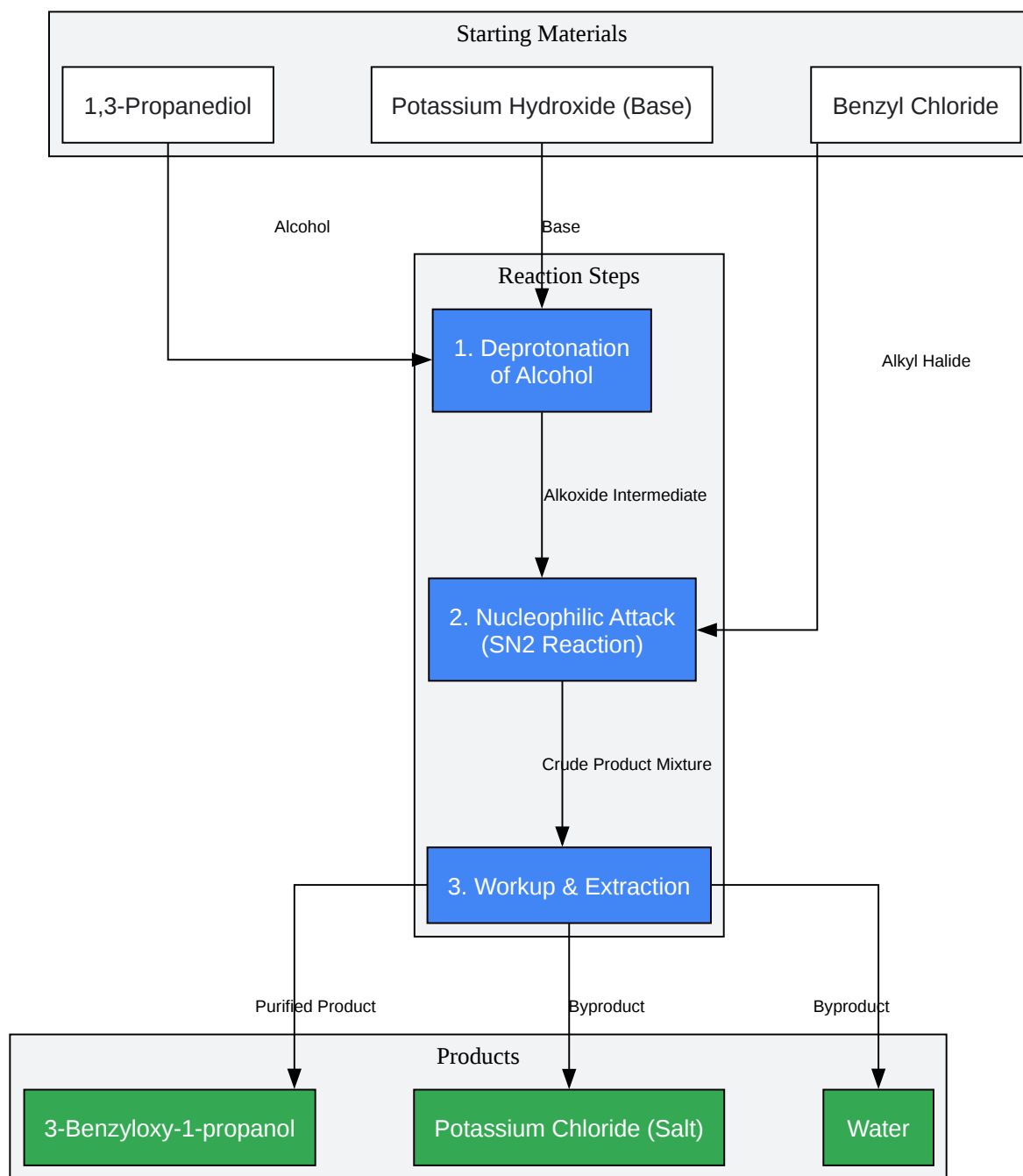
- A solution of potassium hydroxide (112 g, 2.0 mol) is prepared in a mixture of xylene (100 ml) and 1,3-propanediol (304 g).
- The solution is heated to 50-60°C.
- Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution.

- The reaction mixture is then heated to 100°C for 2 hours.
- After cooling, 400 ml of water is added.
- The mixture is extracted twice with 600 ml of methylene chloride.
- The combined organic extracts are washed three times with 400 ml of water, dried over magnesium sulfate, filtered, and evaporated to yield a crude oil.
- The final product is purified by vacuum distillation.

This protocol is adapted from a known synthesis of 3-benzyloxypropanol and should be considered a representative example.

## Synthesis Workflow

The logical workflow for the Williamson ether synthesis described above is depicted in the following diagram. This process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by a nucleophilic ( $S_N2$ ) attack on an alkyl halide.



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Caption: A diagram of the Williamson ether synthesis workflow.

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## References

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